molecular formula C17H18N2O6S2 B5207649 1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid

1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid

Cat. No. B5207649
M. Wt: 410.5 g/mol
InChI Key: OKWIMWJVUUOPFH-UHFFFAOYSA-N
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Description

1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid (BPPC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPPC is a white crystalline powder that is soluble in water and organic solvents. It has been synthesized using different methods, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of 1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are lipid mediators that play a role in inflammation and pain. By inhibiting COX-2 activity, 1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid reduces the production of prostaglandins, leading to anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. In animal models, 1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid has been shown to reduce inflammation and pain in various inflammatory conditions such as rheumatoid arthritis and colitis. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid has several advantages for lab experiments. It is a stable and crystalline compound that can be easily synthesized with high purity and yield. It is also soluble in water and organic solvents, making it suitable for various applications. However, 1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid has some limitations, such as its low solubility in some solvents and its potential toxicity at high concentrations. Therefore, caution should be taken when handling 1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid in lab experiments.

Future Directions

There are several future directions for the study of 1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid. In medicinal chemistry, 1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid can be used as a lead compound to develop new drugs for the treatment of various diseases. In materials science, 1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid can be used to synthesize new MOFs with specific properties and applications. In catalysis, 1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid can be used as a ligand for the development of new catalysts with high activity and selectivity. Furthermore, the mechanism of action of 1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid can be further studied to understand its potential applications in various fields.
Conclusion
In conclusion, 1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid is a chemical compound that has potential applications in various fields such as medicinal chemistry, materials science, and catalysis. It can be easily synthesized using different methods, and its mechanism of action has been extensively studied. 1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. However, caution should be taken when handling 1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid in lab experiments due to its potential toxicity at high concentrations. There are several future directions for the study of 1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid, including the development of new drugs, materials, and catalysts.

Synthesis Methods

1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid can be synthesized using different methods, including the reaction of piperazine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 1,4-dibromobenzene to yield 1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid. Alternatively, 1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid can be synthesized using the reaction of piperazine with p-toluenesulfonyl isocyanate followed by reaction with 1,4-dibromobenzene. These methods have been successfully used to synthesize 1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid with high purity and yield.

Scientific Research Applications

1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid has been shown to have anti-inflammatory and anti-cancer properties. It has been used as a lead compound to develop new drugs for the treatment of various diseases such as rheumatoid arthritis and cancer.
In materials science, 1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid has been used as a building block for the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, separation, and catalysis. 1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid has been used to synthesize MOFs with high surface area and stability.
In catalysis, 1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid has been used as a ligand for metal complexes. The resulting complexes have been shown to have high catalytic activity in various reactions such as cross-coupling reactions and asymmetric hydrogenation.

properties

IUPAC Name

1,4-bis(benzenesulfonyl)piperazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6S2/c20-17(21)16-13-18(26(22,23)14-7-3-1-4-8-14)11-12-19(16)27(24,25)15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKWIMWJVUUOPFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1S(=O)(=O)C2=CC=CC=C2)C(=O)O)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(phenylsulfonyl)piperazine-2-carboxylic acid

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